molecular formula C11H13NO5 B1624305 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid CAS No. 4596-54-7

2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid

Cat. No.: B1624305
CAS No.: 4596-54-7
M. Wt: 239.22 g/mol
InChI Key: DKEFXDVVCVXQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid is an organic compound with the molecular formula C11H13NO5. It is a derivative of glycine, where the amino group is protected by a 4-methoxyphenylmethoxycarbonyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid typically involves the protection of the amino group of glycine. One common method is to react glycine with 4-methoxybenzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 4-methoxybenzyl alcohol.

Scientific Research Applications

2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a protected amino acid in peptide synthesis, allowing for the selective deprotection of the amino group.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: It is employed in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid primarily involves its role as a protected amino acid. The 4-methoxyphenylmethoxycarbonyl group protects the amino group from unwanted reactions during synthesis. This protection can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized.

Comparison with Similar Compounds

2-[(4-methoxyphenyl)methoxycarbonylamino]acetic Acid can be compared with other protected amino acids, such as:

    N-tert-Butoxycarbonylglycine (Boc-Glycine): Similar to this compound, Boc-Glycine is used in peptide synthesis but has a different protecting group.

    N-Fmoc-Glycine: Another protected glycine derivative, where the amino group is protected by a fluorenylmethoxycarbonyl group.

Uniqueness

The uniqueness of this compound lies in its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of sensitive peptides and other complex organic molecules.

Similar Compounds

  • N-tert-Butoxycarbonylglycine (Boc-Glycine)
  • N-Fmoc-Glycine
  • N-Acetylglycine
  • N-Benzyloxycarbonylglycine (Cbz-Glycine)

Properties

CAS No.

4596-54-7

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxycarbonylamino]acetic acid

InChI

InChI=1S/C11H13NO5/c1-16-9-4-2-8(3-5-9)7-17-11(15)12-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14)

InChI Key

DKEFXDVVCVXQNW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC(=O)NCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NCC(=O)O

Origin of Product

United States

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